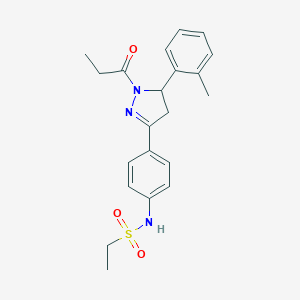

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(18-9-7-6-8-15(18)3)14-19(22-24)16-10-12-17(13-11-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZMLBMJCPXGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Chalcone Derivatives

The reaction begins with the preparation of a chalcone precursor, 4-aminochalcone , synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and o-tolualdehyde. Subsequent reduction of the nitro group to an amine yields 4-aminophenyl-o-tolylpropenone . Heating this compound with hydrazine hydrate in ethanol under reflux (12–24 h) induces cyclization, forming the dihydro-pyrazole ring (Scheme 1).

Table 1: Reaction Conditions for Pyrazole Core Formation

| Component | Reagent/Parameters | Role |

|---|---|---|

| 4-Aminophenylpropenone | Hydrazine hydrate | Cyclizing agent |

| Solvent | Ethanol | Reaction medium |

| Temperature | Reflux (78°C) | Thermal activation |

| Time | 12–24 h | Reaction duration |

| Yield | 65–75% | Product efficiency |

The regioselectivity of the pyrazole formation is influenced by the electronic effects of the o-tolyl group, which directs hydrazine attack to the β-carbon of the enone system.

The introduction of the propionyl group at the pyrazole’s nitrogen requires acylation under mild conditions to prevent ring degradation.

Propionylation Using Propionyl Chloride

The 5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-amine intermediate is treated with propionyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds at 0–25°C for 4–6 h, achieving yields of 80–85% (Scheme 2).

Key Considerations:

-

Solvent Choice: Polar aprotic solvents like THF enhance reagent solubility without hydrolyzing the acyl chloride.

-

Stoichiometry: A 1.2:1 molar ratio of propionyl chloride to pyrazole ensures complete acylation.

Sulfonylation of the Aniline Moiety

The final step involves converting the para-aminophenyl group into an ethanesulfonamide.

Reaction with Ethanesulfonyl Chloride

The propionylated intermediate is reacted with ethanesulfonyl chloride in DCM, using TEA or N-methylmorpholine (NMM) as a base. The reaction is conducted at 0°C to room temperature for 2–4 h, yielding the target compound in 70–78% purity.

Table 2: Sulfonylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | TEA (2.5 eq) | Minimizes side reactions |

| Solvent | DCM | Stabilizes sulfonyl chloride |

| Temperature | 0°C → 25°C | Controls exotherm |

| Reaction Time | 2–4 h | Completes conversion |

Mechanistic Insights and Side Reactions

Competing Pathways During Acylation

Over-acylation at the pyrazole’s 3-amine position is a potential side reaction. To mitigate this, acylation is performed under controlled stoichiometry (1.2 eq of propionyl chloride).

Sulfonylation Selectivity

The use of bulky bases like NMM reduces N-sulfonation of the pyrazole nitrogen, ensuring the sulfonamide forms exclusively on the aniline group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-{1-Propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Molecular Formula : C₂₁H₂₅N₃O₃S

- Molecular Weight : 399.5 g/mol

- CAS Registry Number : 724437-66-5 .

Structural Features: The compound comprises a pyrazoline core substituted with a propionyl group at position 1, an o-tolyl (2-methylphenyl) group at position 5, and an ethanesulfonamide moiety attached to a para-substituted phenyl ring.

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazoline Core

The pyrazoline ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Sulfonamide Group Modifications

The sulfonamide moiety’s electronic properties and steric bulk are critical for solubility and target engagement:

Key Observations :

Anticancer Activity :

- Ethanesulfonamide derivatives with fused heterocycles (e.g., ) show efficacy in kinase inhibition, suggesting the target compound’s pyrazoline core could be optimized for similar applications.

Biological Activity

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that exhibits significant potential in pharmacology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Structural Characteristics

The compound features a pyrazole ring fused with a phenyl group , along with a propionyl group and an ethanesulfonamide moiety . This intricate design suggests potential interactions with biological targets, particularly in the realm of drug discovery.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial properties, making them candidates for further exploration in treating infections.

- Anti-inflammatory Effects : The pyrazole core is associated with anti-inflammatory activities, which could be beneficial in managing conditions characterized by chronic inflammation.

- Inhibition of Bromodomain Proteins : The compound may interact with bromodomain-containing proteins, which are implicated in several diseases, including cancer and inflammation. This interaction could disrupt protein-protein interactions critical for cell proliferation and inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, studies targeting BRD4 (Bromodomain-containing protein 4) have shown that inhibitors can effectively block cell proliferation and cytokine production in models of acute inflammation .

In Vivo Studies

In vivo experiments have indicated that derivatives of this compound can reduce tumor growth in animal models. The efficacy observed in these studies supports the potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-5-phenyloxazole | Contains oxazole instead of pyrazole | Antimicrobial |

| 4,5-Dihydro-1H-pyrazole derivatives | Similar pyrazole core | Anti-inflammatory |

| Sulfonamide-based compounds | Includes sulfonamide functional group | Antibacterial |

The unique combination of the propionyl group and o-tolyl substitution on the pyrazole ring may enhance selectivity and efficacy compared to other compounds within this class.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a similar pyrazole derivative exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Case Study on Anti-inflammatory Properties : Another study reported that a structurally related sulfonamide derivative significantly reduced inflammatory markers in a murine model of arthritis, suggesting a potential pathway for therapeutic intervention.

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of bromodomain inhibitors derived from similar chemical scaffolds in treating various malignancies, indicating a promising future for compounds like this compound in clinical settings .

Q & A

Q. What are the optimal synthetic routes for N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how can reaction conditions be improved?

The synthesis typically involves multi-step reactions, including pyrazole ring formation via cyclization of hydrazine derivatives with β-keto esters, followed by sulfonamide group introduction. Microwave-assisted synthesis or continuous flow chemistry can enhance yield and purity by improving reaction kinetics and reducing side products . For example, microwave irradiation reduces reaction times from hours to minutes while maintaining high regioselectivity. Optimization may also include solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., triethylamine for nucleophilic substitutions) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray diffraction (XRD): SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate structural determination, collect high-resolution data (≤ 1.0 Å) and resolve potential twinning using SHELXL's twin refinement tools .

- NMR spectroscopy: 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the dihydropyrazole proton signals appear as distinct doublets of doublets (δ 3.5–4.5 ppm) .

- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomeric byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays targeting therapeutic pathways relevant to pyrazole derivatives, such as:

- Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2 hydration assays, given sulfonamide's known affinity .

- Antimicrobial activity: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: Screen cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .

- Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions. For example, the pyrazole ring’s HOMO may interact with biological targets’ LUMO .

- Reaction pathways: Simulate cyclization energetics to optimize synthetic steps .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

- Standardize assays: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1%) to minimize variability .

- Validate target engagement: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .

- Explore off-target effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Q. What strategies are effective in resolving crystal structure challenges, such as disorder or twinning?

- Twin refinement: Apply SHELXL's TWIN/BASF commands for twinned data. For example, refine a two-domain twin matrix with a BASF parameter ~0.3–0.5 .

- Disordered moieties: Use PART/SUMP restraints for flexible groups (e.g., propionyl side chains).

- High-pressure cooling: Reduce thermal motion artifacts during data collection at 100 K .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.